Bornaprine

概要

説明

準備方法

化学反応の分析

ボルナプリンは、次のようなさまざまな化学反応を受けます。

これらの反応で使用される一般的な試薬と条件には、酸化剤(過酸化水素など)、還元剤(水素化リチウムアルミニウムなど)、求核剤(アジ化ナトリウムなど)が含まれます . これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究アプリケーション

ボルナプリンは、次のようないくつかの科学研究アプリケーションを持っています。

科学的研究の応用

Parkinson's Disease

Bornaprine has been extensively studied for its efficacy in treating Parkinson's disease symptoms. A notable double-blind study involving 30 patients demonstrated that this compound significantly reduced tremors when compared to a placebo (p < 0.01). The study participants were aged between 50 and 70 years and had inadequate symptom control with their existing medications (L-Dopa and bromocriptine) prior to the addition of this compound .

Case Study:

- Participants: 30 patients with idiopathic Parkinson's disease

- Duration: Randomized treatment with this compound or placebo

- Results: Significant reduction in tremor severity and minimal side effects (primarily dry mouth) were reported.

Hyperhidrosis

This compound has shown promise as a treatment for hyperhidrosis, particularly in patients with acute spinal cord injuries. A study conducted over four years treated twelve patients with dosages ranging from 2 to 4 mg per day. All patients reported significant reductions in sweating without notable side effects, even after discontinuation of the treatment .

Case Study:

- Participants: 12 spinal cord-injured patients

- Treatment Duration: Up to 75 days

- Results: Long-lasting subjective benefits were observed, indicating effectiveness in managing hyperhidrosis.

Pharmacodynamics

This compound exhibits high potency as an anticholinergic agent, with a pA2 value indicating strong receptor affinity. Its mechanism involves blocking acetylcholine at muscarinic receptors, which is crucial for reducing symptoms associated with both Parkinson's disease and hyperhidrosis .

Influence on Sleep Patterns

Research has also investigated the impact of this compound on sleep. A study involving healthy volunteers found that this compound administration led to increased REM sleep latency and a decrease in the percentage of REM sleep. This suggests that this compound may influence sleep architecture, potentially positioning it as a candidate for further exploration in sleep disorders .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound across different applications:

| Application | Study Focus | Key Findings | Side Effects |

|---|---|---|---|

| Parkinson's Disease | Double-blind trial | Significant reduction in tremors (p < 0.01) | Dry mouth |

| Hyperhidrosis | Treatment of spinal cord injury | Effective reduction in sweating | Minimal side effects |

| Sleep Regulation | Influence on REM sleep | Increased REM latency; decreased REM percentage | Not assessed |

作用機序

ボルナプリンは、ムスカリン性アセチルコリン受容体、特にM1およびM2受容体を非選択的に拮抗することによって効果を発揮します . この拮抗作用は、さまざまな生理学的プロセスに関与する神経伝達物質であるアセチルコリンの作用を阻害し、パーキンソン病の振戦や無動症などの症状を軽減します . 関与する分子標的と経路には、中枢神経系におけるコリン作動性シグナル伝達の阻害が含まれます .

類似の化合物との比較

ボルナプリンは、パーキンソン病の症状の治療における高い効力と有効性により、抗コリン薬の中でユニークです . 類似の化合物には以下が含まれます。

トリヘキセフェニジル: パーキンソン病の治療に使用される別の抗コリン薬ですが、化学構造と効力が異なります.

ベンztropine: 同様の治療用途を持つ抗コリン薬ですが、薬物動態が異なります.

ボルナプリンのユニークさは、その特定の化学構造とムスカリン性アセチルコリン受容体に対する高い親和性であり、パーキンソン病の強力で効果的な治療オプションとなっています .

類似化合物との比較

Bornaprine is unique among anticholinergic medications due to its high potency and effectiveness in treating Parkinson’s disease symptoms . Similar compounds include:

Trihexyphenidyl: Another anticholinergic medication used to treat Parkinson’s disease, but with a different chemical structure and potency.

Benztropine: An anticholinergic agent with similar therapeutic uses but different pharmacokinetic properties.

Biperiden: Another anticholinergic drug used for Parkinson’s disease, with a different mechanism of action and side effect profile.

This compound’s uniqueness lies in its specific chemical structure and its high affinity for muscarinic acetylcholine receptors, making it a potent and effective treatment option for Parkinson’s disease .

生物活性

Bornaprine, a synthetic anticholinergic medication, is primarily used in the treatment of Parkinson's disease and hyperhidrosis. This article delves into its pharmacological properties, clinical applications, and research findings that highlight its biological activity.

Overview of this compound

This compound, known by its brand name Sormodren, was first synthesized in 1960 and has since been recognized for its potent antimuscarinic effects. It acts by nonselectively antagonizing muscarinic acetylcholine receptors, particularly M1 and M2, which are critical in various physiological processes including movement and sweating regulation .

Pharmacodynamics

- Mechanism of Action : this compound exhibits strong anticholinergic properties, effectively reducing the activity of acetylcholine at muscarinic receptors. This action is beneficial in managing symptoms associated with Parkinson's disease, such as tremors and rigidity .

- Potency : The drug has a pa2 value (affinity of antagonist for receptor) of 7.27 ± 0.21, indicating high potency as an anticholinergic agent .

Pharmacokinetics

- Absorption : this compound is absorbed into the bloodstream within 1–2 hours after oral administration. Its pharmacokinetic profile shows some accumulation with repeated dosing .

- Excretion : The drug is excreted primarily through urine and feces. In humans, approximately 78% is excreted in urine and only 4% in feces over five days, indicating a longer half-life (approximately 30 hours) compared to other species like rats and dogs .

1. Treatment of Parkinson's Disease

This compound has been shown to effectively alleviate key symptoms of Parkinson's disease:

- Tremors : Significant reduction in parkinsonian tremors.

- Bradykinesia and Hypokinesia : Improvement in movement speed and overall motor function.

- Psychological Symptoms : Reduction in anxiety and depression associated with the disease .

2. Management of Hyperhidrosis

This compound has also been evaluated for its efficacy in treating hyperhidrosis, particularly in patients with spinal cord injuries:

- A study involving 12 patients demonstrated effective management of excessive sweating with dosages ranging from 2 to 4 mg per day for up to 75 days. Patients reported long-lasting benefits without significant side effects even after discontinuation of therapy .

| Study Parameters | Details |

|---|---|

| Patient Demographics | 12 patients (10 men, 2 women); Age range: 18–67 years |

| Dosage | 2–4 mg/day |

| Duration | Up to 75 days |

| Results | Long-lasting subjective benefits; no side effects reported |

Case Studies

A notable pilot study highlighted the effectiveness of this compound in treating hyperhidrosis due to spinal cord injury:

- Study Design : Observational trial over four years.

- Outcome Measures : Subjective reports from patients indicated significant improvement in sweating control.

- Follow-Up : Benefits persisted even after treatment cessation, suggesting a prolonged therapeutic effect .

Metabolites and Their Activity

Research has identified several metabolites of this compound, including monohydroxy derivatives that retain varying degrees of anticholinergic activity. Notably, the metabolite 5-hydroxyl demonstrated similar activity to this compound itself when tested on isolated rat atrium tissues .

特性

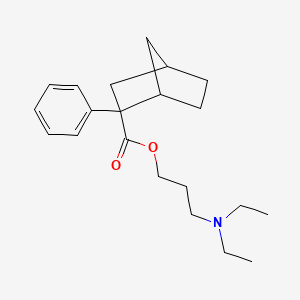

IUPAC Name |

3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2/c1-3-22(4-2)13-8-14-24-20(23)21(18-9-6-5-7-10-18)16-17-11-12-19(21)15-17/h5-7,9-10,17,19H,3-4,8,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNMABJZSXTKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864944 | |

| Record name | 3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20448-86-6 | |

| Record name | Bornaprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20448-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-phenyl-, 3-(diethylamino)propyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Bornaprine?

A1: this compound hydrochloride is an anticholinergic drug that exerts its effects by antagonizing the muscarinic acetylcholine receptors. [, ] While the exact mechanism for its anti-tremor effect is not fully understood, it is believed to primarily involve blocking the action of acetylcholine in the central nervous system. [, , ]

Q2: What is the chemical structure of this compound?

A2: this compound is a racemic mixture of exo and endo epimers. The chemical name for this compound hydrochloride is 3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate hydrochloride. []

Q3: Are there any known metabolites of this compound, and do they possess similar activity?

A3: Yes, this compound undergoes metabolism, primarily via hydroxylation, in various species including rats, dogs, and humans. [, , ] The primary metabolic pathway involves hydroxylation at the C-5 or C-6 position of the bicyclic ring. [] Studies have shown that the 5-hydroxy metabolite of this compound exhibits comparable antimuscarinic activity to the parent compound in vitro, while other hydroxylated metabolites demonstrate reduced activity. []

Q4: How is this compound metabolized in different species?

A4: In rats, the primary metabolite found in feces is a hydroxylated and sulfate-conjugated product, with substitution occurring at the C5 position of the bicyclic ring in the exo position. [] Other metabolites, such as the sulfate conjugate in the exo position at C6 and N-desethyl derivatives, have also been detected. [] In both dogs and humans, the major metabolites identified were hydroxylated forms of this compound and its N-desethyl derivative, with hydroxylation primarily occurring in the bicyclic ring. []

Q5: What is the pharmacokinetic profile of this compound?

A5: this compound is well-absorbed after oral administration in rats, dogs, and humans. [] Peak plasma levels are typically reached within 1-2 hours in rats and dogs and exhibit a longer half-life in humans (approximately 30 hours) compared to rats (5 hours) and dogs (12 hours). [] Excretion occurs through both urine and feces, with a significant portion being eliminated within five days post-administration. []

Q6: Has this compound demonstrated efficacy in treating conditions other than Parkinson's Disease?

A6: Yes, in addition to its use in Parkinson's disease, this compound has been investigated for its potential therapeutic effects in other conditions. Studies have explored its use in treating localized hyperhidrosis, demonstrating promising results in reducing sweating in affected individuals. [, ] Additionally, this compound has been used to manage hyperhidrosis in the acute phase of spinal cord injury patients. []

Q7: What are the known side effects associated with this compound?

A7: As an anticholinergic drug, this compound may cause common anticholinergic side effects such as dry mouth and constipation. [, ] In some cases, more severe adverse effects, including rhabdomyolysis, have been reported, particularly in patients with Parkinson's disease. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。